molecular formula C9H12FN B010604 3-(4-Fluorophenyl)propan-1-amine CAS No. 101488-65-7

3-(4-Fluorophenyl)propan-1-amine

Cat. No.: B010604
CAS No.: 101488-65-7
M. Wt: 153.2 g/mol
InChI Key: IIFDQESZTDBKEM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12FN. It is a white crystalline solid that is easily soluble in water and ethanol at room temperature. This compound is known for its strong pungent odor and is commonly used as a raw material in the synthesis of various drugs, including painkillers .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Fluorophenyl)propan-1-amine can be synthesized through the condensation reaction of 4-fluorobenzaldehyde and propylamine. This reaction is typically carried out under basic conditions . The general reaction scheme is as follows:

4-Fluorobenzaldehyde+PropylamineThis compound\text{4-Fluorobenzaldehyde} + \text{Propylamine} \rightarrow \text{this compound} 4-Fluorobenzaldehyde+Propylamine→this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

    Substitution Reactions: It can participate in substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Reduction Reactions: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used under basic conditions.

Major Products Formed

    Reduction Reactions: The major products are various amine derivatives depending on the specific conditions and reagents used.

    Substitution Reactions: The products vary based on the substituent introduced in place of the fluorine atom.

Scientific Research Applications

3-(4-Fluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom influences its reactivity and interaction with biological targets, making it valuable in various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFDQESZTDBKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424328
Record name 3-(4-fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101488-65-7
Record name 3-(4-fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from step e (0.79 g, 6.4 mmol) was dissolved in 100 mL of MeOH and added carefully to 0.20 g of 10% Pd/C under N2. The mixture was hydrogenated in a Parr shaker at 50 PSI overnight. Filtration through fiberglass filter paper under N2 and under vacuum yielded 0.56 g of a clear colorless oil.
Name
product
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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